butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
Butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine is a compound that features a trifluoroethyl group attached to a pyrazole ring, which is further connected to a butylamine moiety. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with butylamine. The reaction is often carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include trifluoroethylamine hydrochloride and various coupling agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl(2,2,2-trifluoroethyl)amine: A related compound with similar trifluoroethyl functionality.
Trifluoroethyl thioether derivatives: Compounds containing trifluoroethyl thioether groups, known for their bioactivity.
Uniqueness
Butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine is unique due to its specific combination of a trifluoroethyl group with a pyrazole ring and butylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H16F3N3 |
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Molecular Weight |
235.25 g/mol |
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C10H16F3N3/c1-2-3-4-14-5-9-6-15-16(7-9)8-10(11,12)13/h6-7,14H,2-5,8H2,1H3 |
InChI Key |
SVTQZCFABGVMRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CN(N=C1)CC(F)(F)F |
Origin of Product |
United States |
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